4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester

Description

Structural Analysis

Molecular Architecture and Stereochemical Considerations

Tetrahydropyridine Ring Conformational Dynamics

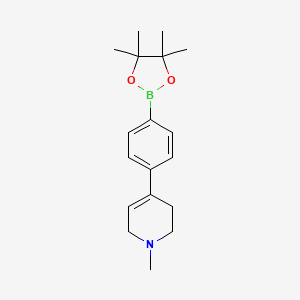

The 1,2,3,6-tetrahydropyridine core adopts a flattened boat conformation , characterized by puckering parameters derived from X-ray diffraction studies. This conformation is stabilized by the methyl group at position 1, which restricts ring flexibility. Key geometric features include:

| Parameter | Value (Å/°) | Source |

|---|---|---|

| Puckering amplitude | 0.681 | |

| Torsional angles (C5–N1–C1–C2) | 37.1° | |

| Torsional angles (N1–C1–C2–C3) | -46.8° |

The methyl substituent at N1 induces steric hindrance, favoring a non-planar arrangement that minimizes strain. This conformational rigidity is critical for directing intermolecular interactions in crystalline states.

Boronic Ester Functional Group Geometry

The boronic acid pinacol ester moiety exhibits a planar dioxaborolane ring with the following structural characteristics:

| Bond/Interaction | Measurement (Å/°) | Source |

|---|---|---|

| B–O bond length | 1.336–1.351 | |

| O–B–O angle | 114.1 | |

| Dihedral angle (dioxaborolane-phenyl) | 24.2° |

The pinacol ester’s bulky substituents (two methyl groups on the dioxaborolane ring) provide steric protection against protodeboronation, enhancing stability in polar solvents. This geometry enables selective reactivity in cross-coupling reactions.

Intermolecular Non-Covalent Interactions in Crystal Packing

Crystallographic studies reveal a network of weak intermolecular forces that dictate packing motifs:

In boronate ester cages, the tetrahydropyridine’s aromatic substituent and the phenyl group participate in π–π stacking , while the methyl groups on the dioxaborolane ring create hydrophobic regions that stabilize the crystal lattice. These interactions are critical for forming water-stable cubic architectures.

Properties

IUPAC Name |

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-10H,11-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKYGZIHSWUORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester typically involves the reaction of 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester group to other functional groups.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions include biaryl compounds and other substituted aromatic compounds.

Scientific Research Applications

The compound 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester is a derivative of phenylboronic acid and tetrahydropyridine, which has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and organic synthesis.

Chemical Properties and Structure

The compound exhibits unique chemical properties due to the presence of both a boronic acid moiety and a tetrahydropyridine ring. Its molecular formula is , and it has a molecular weight of 295.19 g/mol. The structure features a boronic acid pinacol ester linked to a tetrahydropyridine, which contributes to its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry

Drug Development

The compound is being explored for its potential as a therapeutic agent. Boronic acids are known to interact with biological targets such as enzymes and receptors, making them valuable in drug design. For instance, derivatives of tetrahydropyridine have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases like Parkinson's disease .

Case Study: Neuroprotective Agents

Research indicates that compounds similar to this compound can inhibit neurotoxic pathways in cellular models of Parkinson's disease. These compounds may offer protective effects against dopaminergic neuron degeneration .

Organic Synthesis

Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of the tetrahydropyridine moiety can enhance the reactivity of the boronic acid in these reactions, making it a useful building block for synthesizing complex organic molecules .

Table: Summary of Cross-Coupling Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura | Formation of biaryl compounds | |

| Negishi Reaction | Synthesis of organoboron compounds | |

| Stille Coupling | Formation of aryl-stannane compounds |

Materials Science

Sensor Development

Boronic acids have been utilized in the development of sensors for glucose detection due to their ability to form reversible covalent bonds with diols. The incorporation of the tetrahydropyridine structure may enhance the specificity and sensitivity of these sensors .

Case Study: Glucose Sensors

Research has demonstrated that boronic acid-based sensors can detect glucose levels with high sensitivity. The addition of functional groups from tetrahydropyridine enhances the interaction with glucose molecules, leading to improved sensor performance .

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the tetrahydropyridine ring, which enhances the reactivity of the boronic ester group.

Comparison with Similar Compounds

Substituent Variations on the Tetrahydropyridine Ring

- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester (FM-2467): This analog lacks the phenyl spacer, directly attaching the boronic ester to the THP ring. Purity: 97% (CAS: 454482-11-2) .

- Boc-Protected Derivatives (e.g., 1-Boc-THP-4-boronic Acid Pinacol Ester) :

The tert-butoxycarbonyl (Boc) group protects the nitrogen, enhancing stability during synthesis. However, deprotection is required for further functionalization, adding steps to synthetic workflows .

Piperazine-Substituted Analogs

- 4-(4-Methylpiperazin-1-yl)phenylboronic Acid Pinacol Ester :

Replaces the THP group with a 4-methylpiperazine ring. The piperazine moiety improves aqueous solubility due to its basic nitrogen, making it suitable for drug delivery systems. Molecular weight: 302.22 g/mol (CAS: N/A) . - Ethylpiperazine Variants (e.g., 4-(4-Ethylpiperazin-1-yl)phenylboronic Acid Pinacol Ester) :

The ethyl group introduces additional hydrophobicity, affecting partition coefficients and membrane permeability in biological applications .

Functional Group Modifications

- 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester :

Features a hydroxymethyl group instead of the THP ring. This derivative is widely used in ROS-responsive hydrogels and micelles due to its rapid oxidation by H₂O₂ . - Thiomethyl Derivatives (e.g., SA-PeroxyTCN-1) :

The thiomethyl group enables H₂S release under redox conditions, highlighting the role of substituents in tuning reactivity for targeted therapies .

Key Comparative Data

Table 1: Physicochemical Properties

*Calculated based on formula C₁₇H₂₅BNO₂.

Biological Activity

4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following properties:

- Molecular Formula : C₁₂H₁₉BNO₂

- Molecular Weight : 245.22 g/mol

- CAS Number : 454482-11-2

- Appearance : Solid form with a melting point of 72-76 °C .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The boronic acid moiety can reversibly inhibit serine proteases and other enzymes by forming covalent bonds with active site serine residues.

- Cell Signaling Modulation : The tetrahydropyridine structure may influence neurotransmitter systems and cellular signaling pathways.

Antioxidant Properties

Research has indicated that compounds related to phenylboronic acids exhibit significant antioxidant activities. For instance, studies have shown that phenylboronic acid derivatives can scavenge free radicals and reduce oxidative stress in cellular models .

Neuroprotective Effects

In animal models of neurodegenerative diseases like Parkinson's disease, compounds similar to this compound have demonstrated protective effects against neuronal cell death. These effects are likely mediated through the inhibition of neuroinflammatory pathways and modulation of oxidative stress .

Study on Neuroprotection

A study published in Life Sciences investigated the neuroprotective effects of related compounds in MPTP-induced Parkinson's disease models. The results indicated that these compounds significantly reduced dopaminergic neuronal loss and improved motor function in treated animals .

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of phenylboronic acid derivatives showed that at lower concentrations, these compounds maintained high cell viability (over 80%) in L929 cells. However, at higher concentrations (above 100 μg/mL), a dose-dependent decrease in cell viability was observed .

Comparative Analysis

| Property/Activity | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 245.22 g/mol | Varies |

| Antioxidant Activity | Moderate to high | High |

| Neuroprotective Effects | Significant in animal models | Significant |

| Cytotoxicity | Dose-dependent; lower concentrations show high viability | Varies |

Q & A

Q. What are the standard synthetic protocols for preparing 4-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)phenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common protocol involves reacting a brominated or iodinated aryl precursor with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate under inert atmosphere. For example, coupling 6-bromo-5-fluoropicolinamide with the boronic ester using Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (3 equiv.), and 1,2-dimethoxyethane/water at 90°C achieves 83% yield . Purification via flash chromatography (petroleum ether:ethyl acetate gradients) is recommended.

Q. How should this compound be stored to maintain stability?

The boronic ester is hygroscopic and sensitive to oxidation. Store under inert gas (argon/nitrogen) at 2–8°C in a sealed, desiccated container. Avoid prolonged exposure to light, moisture, or high temperatures (>40°C) to prevent decomposition .

Q. What characterization techniques are essential for confirming its purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–8.0 ppm) and tetrahydropyridine signals (δ 2.0–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 309.21) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm.

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura couplings using this boronic ester be optimized?

Yield optimization depends on:

- Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ due to enhanced stability under aerobic conditions. For example, Pd(dppf)Cl₂ with Cs₂CO₃ in dioxane/water (90°C, 5h) achieves 83% yield vs. 42% with Pd(PPh₃)₄ .

- Solvent Systems : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility, while aqueous bases (e.g., K₂CO₃) facilitate transmetallation.

- Temperature : Elevated temperatures (80–100°C) accelerate oxidative addition but may risk boronic ester decomposition.

Q. What strategies address contradictions in catalytic efficiency across different studies?

Discrepancies in catalytic efficiency often arise from:

- Base Strength : Strong bases (e.g., Cs₂CO₃) enhance reactivity but may deprotonate sensitive substrates. Weak bases (e.g., NaHCO₃) are preferable for acid-labile systems .

- Ligand Effects : Bulky ligands (e.g., XPhos) mitigate steric hindrance from the tetrahydropyridine group, improving coupling efficiency .

- Substrate Stoichiometry : A 1.2:1 boronic ester:aryl halide ratio minimizes side reactions like homocoupling.

Q. What is the compound’s role in synthesizing covalent organic frameworks (COFs)?

While direct evidence is limited, analogous boronic esters are key in COF synthesis via dynamic covalent chemistry. The tetrahydropyridine moiety may act as a directing group, enabling π-stacking interactions in layered frameworks . Experimental validation would involve refluxing with diols (e.g., hexahydroxytriphenylene) to form boronate esters.

Q. How does steric hindrance from the tetrahydropyridine group affect cross-coupling reactivity?

The partially saturated tetrahydropyridine ring introduces steric bulk, slowing transmetallation and increasing susceptibility to protodeboronation. Mitigation strategies include:

Q. What are the challenges in scaling up reactions with this compound?

- Purification : Flash chromatography is impractical at scale. Alternatives include crystallization (e.g., ethyl acetate/hexane) or trituration.

- Byproduct Formation : Homocoupling byproducts (e.g., biaryls) require rigorous quenching (e.g., with H₂O₂) and filtration .

- Stability : Degradation under prolonged heating necessitates strict temperature control during large-scale reactions.

Safety and Handling

Q. What precautions are necessary given limited toxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.